

Application Notes and Protocols: Insecticidal Activities of 1H-Pyrazole-5-Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: *1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid*

Cat. No.: *B183073*

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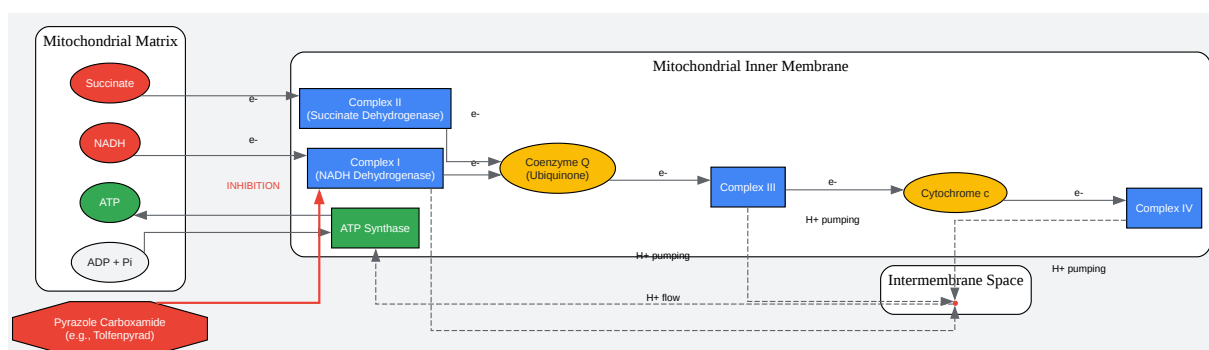
These application notes provide a comprehensive overview of the synthesis, insecticidal activity, and mode of action of 1H-pyrazole-5-carboxylic acid derivatives. The information is intended to guide researchers in the design and evaluation of novel insecticides based on this important chemical scaffold.

Introduction

The 1H-pyrazole-5-carboxylic acid scaffold is a cornerstone in the development of modern insecticides and acaricides. Derivatives of this heterocyclic compound have demonstrated potent activity against a wide range of agricultural and public health pests. Their prominence in the agrochemical market is exemplified by commercial products like tebufenpyrad and tolfenpyrad, which are valued for their efficacy and novel modes of action.^{[1][2]} These compounds are particularly significant due to their ability to control pest populations that have developed resistance to other insecticide classes. The core structure of 1H-pyrazole-5-carboxamide allows for extensive chemical modification, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.^{[1][3]} Research in this area focuses on synthesizing new analogues with improved potency, broader spectrum of activity, and enhanced safety profiles.^{[4][5][6]}

Mechanism of Action: Mitochondrial Electron Transport Inhibition

Many pyrazole carboxamide insecticides, including commercial examples like tebufenpyrad and tolfenpyrad, function as Mitochondrial Electron Transport Inhibitors (METIs).^{[3][7][8]} Their primary target is Complex I (NADH:ubiquinone reductase) of the mitochondrial respiratory chain.^{[8][9]} By binding to this complex, the insecticides block the transfer of electrons from NADH to ubiquinone, which is a critical step in cellular respiration. This disruption halts the production of ATP (adenosine triphosphate), the cell's primary energy currency, leading to a rapid cessation of feeding, paralysis, and ultimately, the death of the insect.^[7] This specific mode of action is crucial for managing resistance, as it differs from that of many other common insecticide classes like organophosphates, pyrethroids, and neonicotinoids.^[7] Some newer derivatives, like cyenopyrafen, target Complex II (succinate dehydrogenase).^{[10][11]}



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Caption: Mode of action of pyrazole carboxamide insecticides on Complex I.

Experimental Protocols

This protocol describes a common synthetic route for preparing 1H-pyrazole-5-carboxamide derivatives, which often involves the reaction of a pyrazole carboxylic acid or its acid chloride with a desired amine.^{[1][4]}

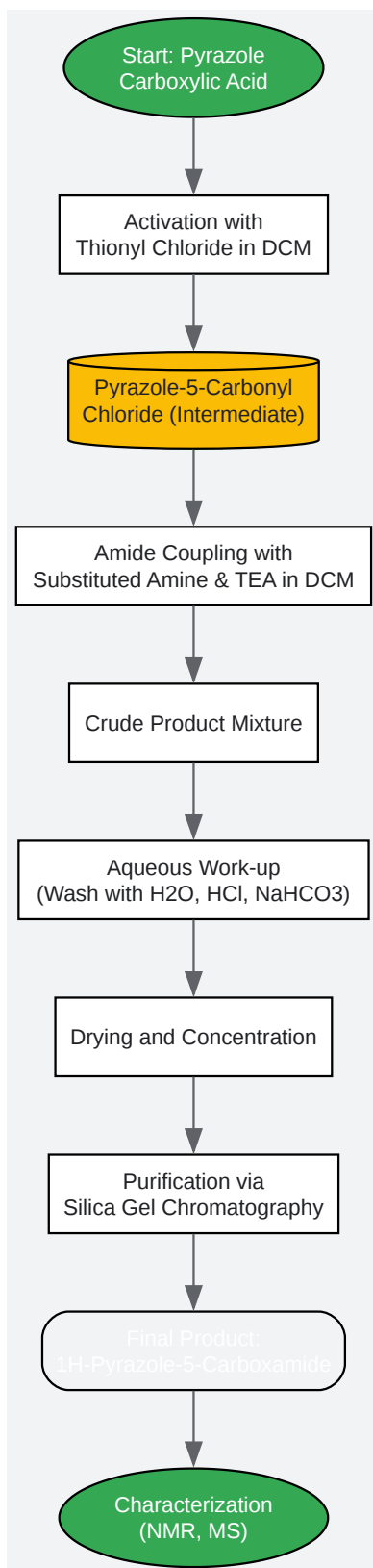
Materials:

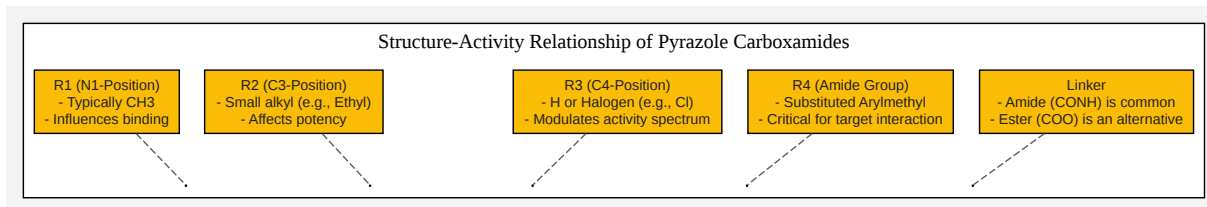
- 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride
- Appropriate amine (e.g., substituted benzylamine)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Triethylamine (TEA) or other base
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in anhydrous DCM.
 - Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
 - Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
 - Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride. This intermediate is often used directly in the next step.
- Amide Coupling:

- Dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
- Add the crude pyrazole carbonyl chloride (dissolved in DCM) dropwise to the amine solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 6-12 hours.
- Monitor the reaction progress by TLC.
- Work-up and Purification:
 - Once the reaction is complete, wash the mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the final 1H-pyrazole-5-carboxamide derivative.
- Characterization:
 - Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[\[1\]](#)[\[4\]](#)





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References

- 1. d-nb.info [d-nb.info]
- 2. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α -hydroxymethyl-N-benzyl carboxamide, α -chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nichino-europe.com [nichino-europe.com]
- 8. Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against *Haemonchus contortus* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tebufenpyrad | C₁₈H₂₄ClN₃O | CID 86354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

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